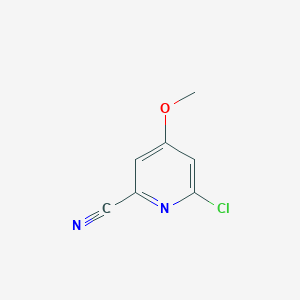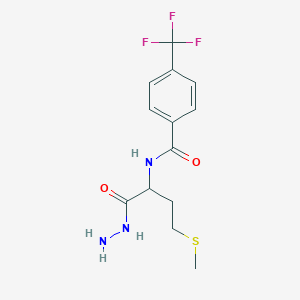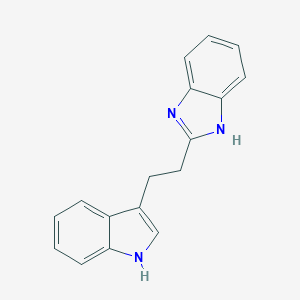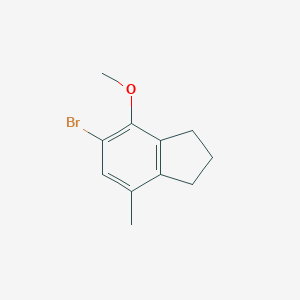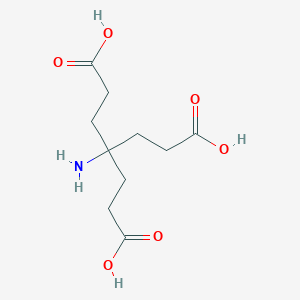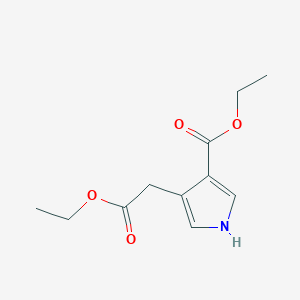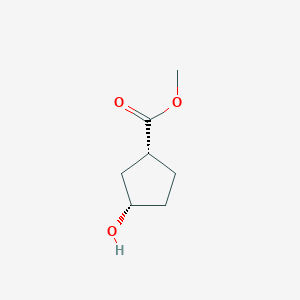
6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide, commonly known as DCQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its effects on the central nervous system. DCQX is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
DCQX is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the ion channel from opening. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
DCQX has been shown to have various biochemical and physiological effects. In animal studies, DCQX has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is essential for learning and memory. DCQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Moreover, DCQX has been shown to have neuroprotective effects in animal models of stroke.
実験室実験の利点と制限
DCQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes. However, DCQX has some limitations in lab experiments. It is not selective for the AMPA subtype of glutamate receptors and also inhibits the kainate subtype of glutamate receptors. Moreover, DCQX has a short half-life, which limits its use in long-term experiments.
将来の方向性
DCQX has been extensively studied for its effects on the central nervous system. However, there are still many unanswered questions about its mechanism of action and its potential therapeutic applications. Future research should focus on the development of more selective antagonists of the AMPA subtype of glutamate receptors. Moreover, future research should investigate the potential therapeutic applications of DCQX in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, future research should investigate the potential side effects of DCQX and its long-term effects on the central nervous system.
合成法
DCQX can be synthesized by the reaction of 2,3-dimethylquinoxaline with cyanogen bromide followed by oxidation with hydrogen peroxide. The purity of DCQX can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DCQX is a widely used research tool in the field of neuroscience. It is used to investigate the role of glutamate receptors in the central nervous system. DCQX is also used to study the effects of glutamate receptor antagonists on synaptic plasticity, learning, and memory. Moreover, DCQX is used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
| 171880-76-5 | |
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
InChIキー |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
正規SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
同義語 |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







